Cyclo(Pro-Val) - 5654-87-5

Cyclo(Pro-Val)

Catalog Number: EVT-406704
CAS Number: 5654-87-5
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Microorganisms: It has been isolated from numerous bacterial and fungal species, including Streptomyces, Pseudomonas, Penicillium, Aspergillus, and Glaciozyma antarctica. [ [], [], [], [], [], [], [], [] ]
  • Plants: It is present in the stems of Senna spectabilis, a medicinal plant. [ [] ]
  • Food Products: It has been detected in fermented foods like Comte cheese, roasted coffee, and sherry wines. [ [], [], [] ]
Synthesis Analysis
  • Click Chemistry: This approach utilizes a copper(I)-catalyzed alkyne-azide cycloaddition reaction to form the triazole ring. This method was successful in synthesizing a triazole analog of a cyclic tetrapeptide containing the Pro-Val sequence. The reaction was carried out at 110 °C, highlighting the need for elevated temperatures for successful cyclization. [ [], [] ]
Molecular Structure Analysis
  • Chirality: Both proline and valine are chiral amino acids. While most natural cyclo(Pro-Val) instances are composed of L-amino acids, synthetic approaches have explored incorporating D-amino acids, resulting in diastereomers with differing biological activities. [ [] ]
Mechanism of Action
  • Enzyme Inhibition: Some studies suggest that DKPs, including cyclo(Pro-Val), might act as enzyme inhibitors. For example, a triazole analog of cyclo(Pro-Val-Pro-Tyr) retained tyrosinase inhibitory activity, highlighting the potential of this compound class as enzyme inhibitors. [ [], [] ]

Biological Activity

  • Antibacterial Activity: Several studies have investigated the antibacterial potential of cyclo(Pro-Val), particularly against Gram-positive bacteria like Staphylococcus aureus. [ [] ]
  • Antifungal Activity: Research has demonstrated the antifungal activity of cyclo(Pro-Val) against plant pathogens such as Botrytis cinerea. [ [], [] ]

Food Science

  • Flavor and Aroma: Cyclo(Pro-Val) is considered a flavor constituent in certain fermented foods like Comte cheese and roasted coffee, although it is present at concentrations below its reported taste thresholds. Its contribution to the overall sensory profile of these foods requires further investigation. [ [], [] ]

Agriculture

  • Biocontrol Agent: The antifungal properties of cyclo(Pro-Val) make it a potential candidate for developing biocontrol agents against plant diseases caused by fungi like Botrytis cinerea. [ [], [] ]

Cyclo(Pro-Ala)

    Compound Description: Cyclo(Pro-Ala), also known as cyclo(prolyl-alanyl), is a cyclic dipeptide and belongs to the diketopiperazine class of compounds. It is found in various natural sources, including fermented foods and microorganisms. It has shown cytotoxic activity against human cancer cell lines A549 and HCT-116. [, , , , ]

Cyclo(Pro-Gly)

    Compound Description: Cyclo(Pro-Gly), or cyclo(prolyl-glycyl), is another cyclic dipeptide and a member of the diketopiperazine family. It is found in fermented products and produced by various microorganisms. It is known for its potential antimicrobial activities. [, , , ]

Cyclo(Pro-Leu)

    Compound Description: Cyclo(Pro-Leu), or cyclo(prolyl-leucyl), is a cyclic dipeptide belonging to the diketopiperazine class, commonly found in fermented foods and microbial sources. It is known for its potential antimicrobial activity, particularly against Escherichia coli. [, , , , , , , , ]

Cyclo(Pro-Phe)

    Compound Description: Cyclo(Pro-Phe), or cyclo(prolyl-phenylalanyl), is a cyclic dipeptide of the diketopiperazine family. Like other proline-containing DKPs, it is found in fermented products and produced by various microorganisms. Cyclo(Pro-Phe) has exhibited potential as an antitumor agent, specifically demonstrating notable cytotoxicity against HCT-116 cells. [, , , , , , , , ]

Cyclo(Pro-Tyr)

    Compound Description: Cyclo(Pro-Tyr), or cyclo(prolyl-tyrosyl), is a cyclic dipeptide that belongs to the diketopiperazine group. It occurs naturally in certain plants and is produced by a range of microorganisms. Cyclo(Pro-Tyr) is known for its potential antioxidant and antimicrobial properties. [, , , , , , , , ]

Cyclo(Pro-Met)

    Compound Description: Cyclo(Pro-Met), or cyclo(prolyl-methionyl), is another cyclic dipeptide and a member of the diketopiperazine class of compounds. It is frequently isolated from microbial sources and is known for its potential antimicrobial properties. Research indicates it exhibits potent cytotoxic activity against the A549 cell line. [, , , ]

Cyclo(Pro-Ile)

    Compound Description: Cyclo(Pro-Ile), or cyclo(prolyl-isoleucyl), belongs to the cyclic dipeptide family and is categorized as a diketopiperazine. This compound is commonly isolated from fermented products and microbial sources, exhibiting potential for diverse biological activities. [, ]

Cyclo(Leu-Tyr)

    Compound Description: Cyclo(Leu-Tyr), or cyclo(leucyl-tyrosyl), is a cyclic dipeptide and a member of the diketopiperazine group. It is produced by various microorganisms and found in some fermented foods. Research suggests potential bioactivity for this compound. [, , ]

Cyclo(Phe-Pro)

    Compound Description: Cyclo(Phe-Pro), or cyclo(phenylalanyl-prolyl), is a cyclic dipeptide belonging to the diketopiperazine class. It is a common metabolite in fungi and bacteria, often found in fermented foods. Research suggests potential antioxidant and cytotoxic activities for this compound. [, , ]

Cyclo(Tyr-Hyp)

    Compound Description: Cyclo(Tyr-Hyp) or cyclo(Tyrosyl-hydroxyprolyl) is a cyclic dipeptide and a member of the diketopiperazine family. It is found in various natural sources and has shown potential bioactivity. [, ]

Theobromine

    Compound Description: Theobromine is a bitter alkaloid of the methylxanthine class, found in cacao beans and, consequently, in chocolate. It is known for its stimulant effects, similar to caffeine, but milder. [, ]

    Relevance: Although structurally unrelated to Cyclo(Pro-Val), theobromine is a key taste compound in chocolate, and its bitterness interacts with the bitter taste of DKPs like Cyclo(Pro-Val). Research suggests that the presence of certain DKPs, including Cyclo(Pro-Val), can modulate the perceived bitterness of theobromine, influencing the overall sensory experience of chocolate. [, ]

Caffeine

    Compound Description: Caffeine is a bitter alkaloid, also belonging to the methylxanthine class, that acts as a stimulant in the central nervous system. It is found in coffee, tea, and cacao beans. [, ]

    Relevance: Similar to theobromine, while caffeine is structurally different from Cyclo(Pro-Val), it is a significant bitter compound found in chocolate. The interaction between caffeine's bitterness and the bitterness of DKPs, including Cyclo(Pro-Val), can impact the overall taste profile of chocolate. Studies on the sensory perception of chocolate often investigate these compounds together to understand their combined impact on bitterness. [, ]

Epicatechin

    Compound Description: Epicatechin is a flavan-3-ol, a type of flavonoid, known for its antioxidant properties. It is abundant in cacao beans and contributes to the bitter and astringent taste of chocolate. [, ]

    Relevance: Although structurally dissimilar to Cyclo(Pro-Val), epicatechin is another crucial contributor to chocolate's bitter taste. The interaction between the bitter tastes of epicatechin and DKPs like Cyclo(Pro-Val) influences the overall sensory profile of chocolate. Research investigating the bitterness of chocolate often examines these compounds in conjunction to understand their combined impact on taste perception. [, ]

Catechin

    Compound Description: Catechin, another flavan-3-ol, is a type of flavonoid and an isomer of epicatechin. Like epicatechin, it is found in cacao beans and contributes to the bitter and astringent flavor of chocolate. [, ]

    Relevance: Similar to epicatechin, catechin, while structurally different from Cyclo(Pro-Val), plays a crucial role in the bitter taste of chocolate. Their co-occurrence with DKPs like Cyclo(Pro-Val) can lead to interactive effects on the overall bitterness perception of chocolate. Studies on chocolate bitterness often investigate these compounds together to unravel the complexity of taste interactions. [, ]

N-(4-Hydroxyphenylethyl)acetamide

    Compound Description: N-(4-Hydroxyphenylethyl)acetamide, also known as tyrosol acetate, is a naturally occurring phenylethylamine derivative. It is found in various food sources and is known for its potential antioxidant properties. []

    Relevance: Although structurally distinct from Cyclo(Pro-Val), N-(4-Hydroxyphenylethyl)acetamide was isolated alongside the DKP in a study on the secondary metabolites of a marine-derived actinomycete Micromonospora sp. (strain G043). This suggests a potential link in their biosynthetic pathways or ecological roles. []

2-Phenylacetic acid

    Compound Description: 2-Phenylacetic acid is an organic compound with a honey-like odor. It is a common metabolite in plants and microorganisms and has been investigated for its potential antimicrobial and plant growth-promoting activities. [, ]

    Relevance: While structurally different from Cyclo(Pro-Val), 2-Phenylacetic acid was found alongside the DKP in research examining the secondary metabolites of the marine actinomycete Micromonospora sp. (strain G043). This suggests a potential connection in their production or biological functions within the actinomycete. []

Properties

CAS Number

5654-87-5

Product Name

Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-

IUPAC Name

3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)

InChI Key

XLUAWXQORJEMBD-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1

Synonyms

cyclo(L-Pro-L-Val)
cyclo(Pro-Val)
cyclo(prolyl-valyl)

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1

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